Menthyl 2-chloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033676 | |
| Record name | (+/-)-Menthyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-88-3 | |
| Record name | Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27994-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Menthyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Menthyl 2 Chloroacetate and Its Stereoisomers
Classical Esterification Pathways for Menthyl 2-chloroacetate Synthesis
Traditional chemical synthesis provides robust and well-established methods for the production of this compound. These pathways typically involve the direct reaction between a menthol (B31143) substrate and a chloroacetic acid derivative.
Fischer-Speier esterification represents a fundamental and widely used method for producing esters. cerritos.eduoperachem.com This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. cerritos.edurug.nl In the context of this compound synthesis, (-)-menthol is reacted with chloroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester product by removing the water formed during the reaction. ucv.ro
The mechanism proceeds via protonation of the carbonyl group of chloroacetic acid by the catalyst, which enhances its electrophilicity. cerritos.edu The hydroxyl group of menthol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired this compound. cerritos.edu To maximize the yield, an excess of one reactant, typically the alcohol, can be used, or water can be continuously removed from the reaction mixture. cerritos.eduoperachem.com While effective, drawbacks of this method include its reversible nature and the potential for acid-catalyzed side reactions. rug.nlucv.ro
Table 1: Key Features of Fischer Esterification for this compound Synthesis
| Feature | Description |
|---|---|
| Reactants | Menthol, Chloroacetic Acid |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) operachem.com |
| Conditions | Reflux temperature |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution cerritos.edu |
| Advantages | Uses readily available and inexpensive starting materials. |
| Disadvantages | Reversible reaction, harsh acidic conditions, potential for side reactions. rug.nlucv.ro |
The Steglich esterification offers a milder alternative to the Fischer method, allowing for the formation of esters under neutral conditions at room temperature. nih.govorganic-chemistry.org This is particularly advantageous for substrates that are sensitive to strong acids. organic-chemistry.org The reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). ucv.ronih.gov
The mechanism involves the activation of the carboxylic acid (chloroacetic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium salt ("active ester"). organic-chemistry.org This species is readily attacked by the hydroxyl group of menthol, yielding the this compound and regenerating the DMAP catalyst. The DCC is consumed, forming the byproduct N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. ucv.roorganic-chemistry.org A water-soluble alternative to DCC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies product purification as the resulting urea (B33335) byproduct can be removed by aqueous extraction. ijpsr.com
Table 2: Comparison of Coupling Agents in Steglich-type Esterification
| Coupling Agent | Key Characteristics |
|---|---|
| DCC | Highly efficient; forms insoluble DCU byproduct, facilitating removal by filtration. organic-chemistry.org |
| EDC | Water-soluble; forms a water-soluble urea byproduct, allowing for easy removal via aqueous workup. ijpsr.com |
| DIC | Similar reactivity to DCC but the diisopropylurea byproduct is more soluble in organic solvents. nih.gov |
A highly efficient and common method for ester synthesis involves the use of a reactive acyl chloride derivative. For the synthesis of this compound, this involves the reaction of menthol with chloroacetyl chloride. researchgate.net This reaction is typically rapid and irreversible.
The synthesis is often performed in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. orgsyn.org Common bases include pyridine (B92270) or tertiary amines like N,N-dimethylaniline. orgsyn.org The reaction involves the nucleophilic attack of the menthol's hydroxyl group on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the expulsion of the chloride ion, leading to the formation of the ester. This method is particularly useful for synthesizing esters from sterically hindered alcohols.
Research Findings: A specific method describes the O-acylation of (-)-menthol with chloroacetyl chloride under alkaline conditions to produce this compound. Another procedure details cooling a mixture of menthol and N,N-dimethylaniline in diethyl ether to 0°C before adding a solution of chloroacetyl chloride, maintaining the low temperature to control the reaction rate. orgsyn.org
Chemoenzymatic and Biocatalytic Approaches for this compound Production
Biocatalysis has emerged as a powerful and sustainable alternative to classical chemical methods. Enzymes offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts.
Enzymatic resolution is a key technique for separating enantiomers from a racemic mixture. In the context of this compound, this involves the stereoselective hydrolysis of a racemic ester mixture (dl-menthyl chloroacetate) using an enzyme, typically a lipase (B570770). researchgate.net
Lipases can preferentially hydrolyze one enantiomer of the ester into the corresponding alcohol and carboxylic acid, leaving the other, unreacted ester enantiomer in high enantiomeric excess. researchgate.netacs.org For instance, research has shown that lipases can catalyze the enantioselective hydrolysis of various racemic menthyl esters, including dl-menthyl chloroacetate (B1199739). researchgate.netresearchgate.net Enzymes from sources like Burkholderia cepacia and Candida rugosa have demonstrated high enantioselectivity in the hydrolysis of menthyl esters. researchgate.netresearchgate.net This method is crucial for producing optically pure stereoisomers of menthol and its derivatives, which is often a requirement in the pharmaceutical and fragrance industries.
Table 3: Enzymes in Asymmetric Hydrolysis of Menthyl Esters
| Enzyme Source | Substrate Example | Key Finding | Reference |
|---|---|---|---|
| Burkholderia cepacia | dl-menthyl acetate (B1210297) | High enantiomeric ratio (E=170) achieved. | researchgate.net |
| Recombinant Candida rugosa Lipase (LIP1) | dl-menthyl benzoate | Excellent enantiomeric purity (E > 100) achieved. | researchgate.net |
| Bacillus subtilis Esterase (BSE) | dl-menthyl acetate | High substrate concentration tolerated. | researchgate.net |
In addition to hydrolysis, enzymes can be used to directly catalyze the esterification of menthol with chloroacetic acid or its derivatives. This process, often referred to as biocatalytic esterification or transesterification, leverages enzymes like lipases to form the ester bond. nih.gov
These reactions are prized for their green credentials, often proceeding in solvent-free systems or in non-conventional media like deep eutectic solvents (DES). nih.govnih.gov For example, immobilized Candida antarctica lipase B has been shown to be effective in the acylation of l-menthol (B7771125). nih.gov In transesterification reactions, an acyl donor such as vinyl acetate or a simple methyl ester is used to acylate the menthol. researchgate.net A key advantage of biocatalysis is the high diastereoselectivity, where the enzyme can selectively acylate a specific stereoisomer of menthol from a mixture containing multiple isomers. researchgate.net
Research Findings: Studies have explored the use of deep eutectic solvents (DES) as a reaction medium for the lipase-catalyzed acylation of l-menthol. nih.govnih.gov In one study, a combination of l-menthol and caprylic acid formed a DES, and the use of immobilized Candida antarctica lipase B resulted in a 95% conversion to the corresponding ester. nih.gov Another approach used a commercial Pseudomonas fluorescens lipase to preferentially esterify l-menthol from an eight-isomer mixture using vinyl acetate as the acyl donor. researchgate.net
Preparation of Structurally Related Menthyl Chloroacetate Derivatives
The structural modification of menthyl chloroacetate, particularly through the introduction of aromatic and other substituting groups, enhances its efficacy as a chiral auxiliary. These modifications are tailored to influence the steric and electronic environment around the reactive center, thereby directing the stereochemical outcome of subsequent reactions.
A prominent analog, (-)-8-phenylmenthyl chloroacetate, is synthesized from (R)-pulegone in a multi-step process. An efficient three-step synthesis can furnish (-)-8-phenylmenthol (B56881) as an 87:13 mixture of diastereomers. The separation of these isomers can be achieved through medium-pressure chromatography or, for larger scale preparations, by fractional crystallization of the corresponding chloroacetic acid esters followed by saponification. orgsyn.org
The synthesis of the chloroacetate involves the reaction of (-)-8-phenylmenthol with chloroacetyl chloride. In a typical procedure, a solution of (-)-8-phenylmenthol in a suitable solvent is treated with chloroacetyl chloride to yield the target ester. The diastereomerically and enantiomerically pure (+)-8-phenylmenthyl chloroacetate can be obtained through fractional crystallization from ethanol (B145695). orgsyn.org This purified diastereomer is a solid with a melting point of 82-84 °C. sigmaaldrich.comchemicalbook.com
The characterization of (+)-8-phenylmenthyl chloroacetate confirms its specific optical rotation and physical properties, which are crucial for its application in asymmetric synthesis.
Table 1: Physical and Spectroscopic Data for (+)-8-Phenylmenthyl Chloroacetate
| Property | Value |
| Molecular Formula | C₁₈H₂₅ClO₂ |
| Molecular Weight | 308.84 g/mol |
| Melting Point | 82-84 °C |
| Optical Activity [α]25/D | +22° (c = 1.2 in carbon tetrachloride) |
| Appearance | Solid |
This chiral auxiliary has been utilized in the asymmetric Darzens condensation of ketones with α-chloroacetates. rsc.org For instance, the condensation of various ketones with (-)-8-phenylmenthyl α-chloroacetate in the presence of potassium tert-butoxide affords glycidic esters with high diastereoselectivity (77-96% de). rsc.org
The principles of diastereoselective synthesis are critical when introducing substituents onto the chloroacetyl moiety of menthyl chloroacetate. While direct diastereoselective synthesis on the menthyl chloroacetate backbone is a specific application, broader methodologies for achieving diastereoselectivity in similar α-chloro esters provide valuable insights.
One relevant strategy involves the aldol (B89426) reaction of chloroacetate enolates with chiral aldehydes. For example, the reaction of ethyl chloroacetate with various aldehydes can be optimized to achieve diastereoselectivity. nih.gov The resulting α-chloro-β-hydroxyesters can then be subjected to further transformations. The choice of base and reaction conditions plays a crucial role in determining the diastereomeric ratio of the products. For instance, using lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) as bases in the aldol condensation of ethyl chloroacetate with aldehydes leads to different diastereomeric ratios. nih.gov
Another approach to achieving diastereoselectivity is through electrophilic fluorination of α-chloro-β-hydroxyesters. This method allows for the introduction of a fluorine atom with a high degree of stereocontrol, leading to the formation of α-chloro-α-fluoro esters. nih.gov
The application of chiral auxiliaries, such as polymer-supported (-)-8-phenylmenthol, has also been explored for the diastereoselective addition of nucleophiles to N-acyliminium ions, demonstrating the versatility of these menthyl derivatives in controlling stereochemistry. nih.gov
Fundamental Reactivity and Transformation Chemistry of Menthyl 2 Chloroacetate
Nucleophilic Substitution Reactions at the α-Chloro Carbon
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes the α-carbon of Menthyl 2-chloroacetate an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to its application in organic synthesis.
This compound serves as a key intermediate in the synthesis of various organic compounds, acting as an alkylating agent. A notable application is in the synthesis of menthol-derived 1,2,4-triazole-thioether compounds, which have shown potential antifungal activity. In these reactions, the chloroacetate (B1199739) moiety is utilized for the S-alkylation of 5-substituted 1,2,4-triazole-3-thiones. The bulky menthyl group in this compound introduces stereochemical complexity, which can influence the reactivity and properties of the resulting products compared to simpler 2-chloroacetate esters.
The general scheme for such alkylation reactions involves the displacement of the chloride ion by a nucleophilic heteroatom, such as sulfur or nitrogen, present in a heterocyclic ring system. While specific conditions for the reaction with this compound are not extensively detailed in the provided results, analogous reactions with other chloroacetates often employ a base in an appropriate solvent to facilitate the nucleophilic attack. researchgate.net For instance, the alkylation of heterocycles with similar alkyl halides can be carried out using bases like sodium hydride in solvents such as dimethylformamide (DMF). researchgate.netbeilstein-archives.org
Table 1: Examples of Alkylation Reactions Using Chloroacetate Analogs
| Alkylating Agent | Nucleophile/Substrate | Product Type | Reference |
| Ethyl chloroacetate | o-aminophenol | O- and N-alkylated o-aminophenol | researchgate.net |
| Methyl chloroacetate | 2-methoxy-4-methylpyridine | 3-(2-methoxy-4-pyridyl)propionate | rsc.org |
| Methyl 2-chloroacetate | 5-substituted 1,2,4-triazole-3-thiones | menthol-derived 1,2,4-triazole-thioether |
Displacement Reactions with Various Nucleophiles
The chlorine atom in this compound can be readily displaced by a variety of nucleophiles. evitachem.com These reactions typically follow a nucleophilic substitution mechanism.
Common nucleophiles that react with this compound include:
Hydroxide (B78521) ions: In the presence of a base such as sodium hydroxide in an aqueous medium, this compound undergoes nucleophilic substitution to form menthyl glycolate.
Amines: Reactions with amines can lead to the formation of N-substituted glycine (B1666218) menthyl esters. The reaction conditions for such substitutions with similar chloroacetates often involve the use of a base like potassium carbonate in a solvent like DMF. researchgate.net
Thiols: The reaction with thiols or thiolates results in the formation of thioether derivatives. This is exemplified by the synthesis of 1,2,4-triazole-thioether compounds mentioned previously.
The reactivity in these displacement reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. evitachem.com The bulky menthyl group can also exert steric hindrance, potentially affecting the reaction rate compared to smaller alkyl chloroacetates.
Ester Hydrolysis and Transesterification Reactions
The ester functionality in this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of esters.
Under acid-catalyzed hydrolysis , the ester is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk This reaction is reversible and results in the formation of menthol (B31143) and chloroacetic acid. evitachem.com To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk
Base-catalyzed hydrolysis , also known as saponification, is a more common method for hydrolyzing esters. chemguide.co.uk The reaction is carried out by heating the ester with a dilute alkali, such as sodium hydroxide solution. chemguide.co.uk This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic enough to react with the alcohol. chemistrysteps.com The products are menthol and the salt of chloroacetic acid. evitachem.com
Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a different ester and release menthol. evitachem.commasterorganicchemistry.com This equilibrium reaction is typically driven to completion by using a large excess of the reacting alcohol. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-chloroacetate and menthol.
Table 2: Conditions for Ester Transformations of this compound
| Reaction | Reagents | Conditions | Products | Reference |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Water | Heat under reflux | Menthol, Chloroacetic acid | chemguide.co.uk |
| Base-Catalyzed Hydrolysis | NaOH or KOH, Water | Heat under reflux | Menthol, Sodium chloroacetate | chemguide.co.uk |
| Transesterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux | New ester, Menthol | evitachem.com |
Reactions Involving the Menthyloxy Moiety
The menthyloxy group in this compound is generally stable under many reaction conditions. However, the ether-like C-O bond can be cleaved under forcing conditions, typically involving strong acids. masterorganicchemistry.comyoutube.com
The cleavage of ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) typically proceeds via protonation of the oxygen atom, followed by either an S(_N)1 or S(_N)2 reaction pathway. masterorganicchemistry.comlibretexts.org In the case of this compound, the menthyl group is a secondary alkyl group. The cleavage of ethers with secondary alkyl groups can proceed through either mechanism, and the outcome can be difficult to predict. youtube.com The reaction of the menthyloxy group would likely lead to the formation of a menthyl-derived halide and the corresponding chloroacetic acid derivative.
Additionally, combinations of Lewis acids and soft nucleophiles, such as aluminum halides with thiols, have been shown to be effective in cleaving methyl ethers and could potentially be applied to the cleavage of the menthyloxy group. acs.org
Degradation Pathways relevant to Chemical Stability Studies
The chemical stability of this compound is an important consideration, particularly for its storage and handling. The primary degradation pathway is hydrolysis of the ester bond. evitachem.com
The rate of hydrolysis is significantly influenced by pH. In aqueous solutions, the hydrolysis of similar esters like methyl chloroacetate is slow in neutral conditions but is catalyzed by both acids and bases. guidechem.com Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis. For methyl chloroacetate, the half-life for hydrolysis decreases significantly as the pH increases from 6 to 9. guidechem.com A similar pH-dependent stability profile can be expected for this compound.
Thermal degradation may also occur, especially at elevated temperatures. When heated to decomposition, related chloroacetates can emit toxic fumes of hydrogen chloride. nih.gov The presence of moisture would likely accelerate thermal degradation through hydrolysis. Under normal storage conditions, protected from moisture and extreme temperatures, this compound is expected to be relatively stable. nih.gov
Menthyl 2 Chloroacetate As a Chiral Auxiliary in Asymmetric Transformations
Principles of Asymmetric Induction by the Menthyl Chloroacetate (B1199739) Stereocenter
The effectiveness of menthyl 2-chloroacetate as a chiral auxiliary stems from the inherent chirality of the menthyl group, which possesses three stereogenic centers. This well-defined three-dimensional structure creates a chiral environment that influences the stereochemical outcome of reactions at a prochiral center attached to the chloroacetate moiety. The steric bulk of the isopropyl and methyl groups on the menthane framework effectively shields one face of the enolate derived from the chloroacetate, directing the approach of electrophiles to the less hindered face. This steric hindrance is the primary principle behind the asymmetric induction, leading to the preferential formation of one diastereomer over the other. The rigid conformation of the menthyl group ensures a predictable and consistent stereochemical bias.
Diastereoselective Carbon-Carbon Bond Forming Reactions
The chiral environment provided by the menthyl group has been successfully exploited in a range of diastereoselective carbon-carbon bond forming reactions, enabling the synthesis of enantiomerically enriched compounds.
Alkylation of Secondary Phosphine (B1218219) Oxides
The alkylation of secondary phosphine oxides is a crucial method for the synthesis of P-stereogenic tertiary phosphine oxides. While direct catalytic asymmetric synthesis of these compounds has been a focus, the use of chiral auxiliaries like this compound offers a reliable alternative. The general strategy involves the deprotonation of a secondary phosphine oxide to form a phosphide, which then acts as a nucleophile. In the context of this compound, while direct examples are not prevalent in the provided literature, the principle would involve the reaction of a metalated secondary phosphine oxide with the chloroacetate. The stereochemical outcome of such a reaction would be dictated by the steric bias imposed by the menthyl group, leading to the formation of a P-chiral phosphine oxide with a predictable configuration at the phosphorus center. The Michaelis–Becker reaction, which involves the alkylation of metalated secondary phosphine oxides, is a common method for preparing P-stereogenic tertiary phosphine oxides scispace.com.
Stereoselective Glyoxylate (B1226380) Reactions and Related Syntheses
Menthyl esters of glyoxylic acid have been shown to be highly effective in stereoselective reactions. For instance, the ene reaction of a menthyl-derived glyoxylate with an alkene in the presence of a Lewis acid like tin(IV) chloride can proceed with high diastereoselectivity google.com. The chiral auxiliary directs the approach of the alkene to one of the diastereotopic faces of the glyoxylate, resulting in the formation of a new stereocenter with a high degree of control. Similarly, the addition of Grignard reagents to glyoxylate esters of 8-phenylmenthol, a derivative of menthol (B31143), has been reported to afford α-hydroxyesters with excellent levels of asymmetric induction researchgate.net. These reactions highlight the utility of the menthyl scaffold in controlling the stereochemistry of additions to carbonyl groups.
Applications in Synthesis of Chiral Heterocycles
The diastereoselectivity imparted by the menthyl group can be harnessed in the synthesis of chiral heterocyclic compounds. For example, intermediates derived from reactions involving this compound can be cyclized to form various heterocyclic systems. The stereocenters established in the initial carbon-carbon bond-forming step are carried through the cyclization, leading to the formation of enantiomerically enriched heterocycles. While specific examples directly employing this compound for the synthesis of a broad range of heterocycles were not detailed in the provided search results, the principle is a common strategy in asymmetric synthesis. The use of polymer-supported (-)-8-phenylmenthol (B56881), a derivative of menthol, has been demonstrated in the synthesis of chiral piperidines, which are key intermediates for various alkaloids .
Enantiodivergent Synthesis Strategies Utilizing this compound
Enantiodivergent synthesis provides access to both enantiomers of a chiral molecule from a single chiral source. This is often achieved by modifying reaction conditions, reagents, or the catalyst. While the principles of enantiodivergent catalysis are well-established, specific and detailed examples of enantiodivergent strategies that explicitly utilize this compound as the chiral auxiliary were not prominently featured in the provided search results. In principle, one could envision achieving enantiodivergence with a menthyl-based auxiliary by, for example, using different Lewis acids or bases to favor different transition states, thereby leading to the selective formation of either enantiomer of the product.
Development and Application of Polymer-Supported Menthyl Chiral Auxiliaries
To facilitate product purification and enable the recycling of the valuable chiral auxiliary, polymer-supported versions of menthol and its derivatives have been developed. This approach is a cornerstone of polymer-supported synthesis (PSS), which simplifies the isolation of products to simple filtration and washing nih.gov. For instance, a polymer-supported (-)-8-phenylmenthyl chiral auxiliary has been successfully used as a solid-phase chiral inductor . In this application, the chiral auxiliary is anchored to a solid support, such as a Merrifield resin . The substrate is then attached to the polymer-bound auxiliary, and the asymmetric reaction is carried out. After the reaction, the product is cleaved from the support, and the polymer-bound auxiliary can be recovered and potentially reused. This methodology has been applied to the synthesis of chiral building blocks and has shown potential for the creation of compound libraries .
| Reaction Type | Chiral Auxiliary | Reactants | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield |
| Ene Reaction | trans-2-Phenylcyclohexanol (menthol derivative principle) | Glyoxylate ester, 2,4-dimethyl-pent-2-ene | anti adduct | 10:1 dr | - |
| Grignard Addition | 8-Phenylmenthol | Glyoxylate ester, Grignard reagents | α-hydroxyesters | 98.1–99.4% | High |
| Addition to N-acyliminium ion | Polymer-supported (-)-8-phenylmenthol | 2-methoxypiperidine carbamate, various nucleophiles | 2-substituted piperidines | 4:1-11:1 selectivity | 70%-84% |
Advanced Analytical and Spectroscopic Characterization of Menthyl 2 Chloroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Menthyl 2-chloroacetate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the connectivity of atoms.
In ¹H NMR, the chemical shifts of the protons in the menthyl moiety are characteristic. The protons closer to the ester group and the chlorine atom experience deshielding effects, causing their signals to appear at higher chemical shifts (downfield). For instance, the proton on the carbon bearing the ester group (C1') is expected to resonate at a significantly downfield position. The diastereotopic protons of the CH₂Cl group would likely appear as a singlet or a pair of doublets, depending on the chiral environment.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the ester group typically appears in the range of 165-175 ppm. The carbon attached to the chlorine atom (C2) will also have a characteristic downfield shift. The various methyl, methylene, and methine carbons of the menthyl group will have distinct signals, allowing for a complete carbon skeleton assignment.
The stereochemical assignment of the diastereomers of this compound can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space interactions between protons, providing insights into their relative spatial proximity and thus helping to deduce the stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~167 |
| CH₂Cl | ~4.1 | ~41 |
| O-CH (menthyl) | ~4.7 | ~75 |
| CH (menthyl) | 1.0 - 2.1 | 22 - 47 |
| CH₂ (menthyl) | 1.0 - 2.1 | 22 - 47 |
| CH₃ (menthyl) | 0.7 - 0.9 | 16 - 22 |
Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The presence of the C-O single bond stretching of the ester will also be evident, usually in the 1000-1300 cm⁻¹ range. libretexts.org The C-Cl bond stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, the C-H stretching vibrations of the alkyl groups in the menthyl moiety will be observed around 2850-3000 cm⁻¹. lumenlearning.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-Cl | Stretch | 600 - 800 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) undergoes fragmentation. The fragmentation pattern provides valuable structural information.
The molecular ion peak for this compound would correspond to its molecular weight. A key fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group. libretexts.org This can lead to the loss of the menthoxy group or the chloroacetyl group, resulting in characteristic fragment ions. For instance, the loss of the chloroacetyl radical would generate a fragment corresponding to the menthyl cation. Another common fragmentation is the loss of a chlorine atom. nih.gov The presence of chlorine can be confirmed by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org
Table 3: Potential Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Possible Structure | m/z Value |
| [M]⁺ | C₁₂H₂₁ClO₂ | 232/234 |
| [M - Cl]⁺ | C₁₂H₂₁O₂ | 197 |
| [M - OCH(CH₃)C₆H₁₀]⁺ | C₂H₂ClO | 77/79 |
| [C₁₀H₁₉O]⁺ | Menthoxy cation | 155 |
| [C₁₀H₁₉]⁺ | Menthyl cation | 139 |
Chromatographic Techniques for Purity and Enantiomeric/Diastereomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its stereoisomers.
Gas Chromatography (GC) Methods, including Derivatization Strategies
Gas chromatography (GC) is a suitable technique for analyzing the volatile this compound. A GC method coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to determine the purity of the compound. rasayanjournal.co.inanalytice.com The choice of the GC column is critical for achieving good separation from any impurities.
In some cases, derivatization may be employed to enhance the volatility or thermal stability of the analyte or to improve its chromatographic properties. researchgate.netsigmaaldrich.com For a compound like this compound, which is already quite volatile, derivatization might not be necessary for routine purity analysis. However, if analyzing for trace-level impurities or related compounds, derivatization strategies could be beneficial. nih.gov For example, if the starting materials, menthol (B31143) or chloroacetic acid, are present as impurities, they could be derivatized to improve their detection. gcms.czyoutube.com
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
High-performance liquid chromatography (HPLC) is the premier technique for the separation of the diastereomers of this compound. nih.gov Chiral stationary phases (CSPs) are specifically designed to differentiate between stereoisomers. nih.govresearchgate.net The separation is based on the differential interactions of the diastereomers with the chiral selector of the CSP.
A common approach involves using a normal-phase HPLC system with a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol (B145695). researchgate.net By carefully optimizing the mobile phase composition and flow rate, baseline separation of the diastereomers can be achieved, allowing for the accurate determination of the diastereomeric excess (de).
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of the synthesis of this compound. ukessays.comsigmaaldrich.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials (menthol and a chloroacetylating agent), the disappearance of reactants and the appearance of the product can be visually tracked. mit.eduresearchgate.net
The choice of the eluent (solvent system) is crucial for achieving good separation of the spots on the TLC plate. A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is often used. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or iodine vapor. The retention factor (Rf) value for the product will be different from that of the starting materials, providing a clear indication of the reaction's progress.
Mechanistic and Computational Investigations of Menthyl 2 Chloroacetate Chemistry
Theoretical Studies on Molecular Structure and Conformational Preferences
Theoretical studies on the molecular structure of chloroacetate (B1199739) esters provide a foundational understanding of the conformational preferences that are critical for predicting reactivity. While direct computational studies on menthyl 2-chloroacetate are not extensively documented in the literature, a comprehensive analysis of the closely related methyl chloroacetate (ClCH₂COOCH₃) offers significant insights.
Gas-phase electron diffraction (GED) combined with ab initio molecular orbital calculations has revealed that methyl chloroacetate exists as a mixture of two stable conformers at room temperature. oslomet.nooslomet.no These conformers are distinguished by the dihedral angle between the C-Cl bond and the C=O bond.
Syn Conformer: In this arrangement, the C-Cl bond eclipses the C=O bond.
Gauche Conformer: In this conformer, a C-H bond is approximately eclipsing the C=O bond, placing the C-Cl and C=O bonds in a gauche relationship. oslomet.no
Experimental data indicates that the gauche conformer is the major component, comprising approximately 64% of the mixture at 25°C, corresponding to a free energy difference (ΔG°) of 1.4(9) kJ/mol. oslomet.no In both of these low-energy conformers, the O-CH₃ bond is oriented to eclipse the carbonyl bond. oslomet.no
The substitution of the methyl group with a bulky and sterically demanding menthyl group is expected to significantly influence these conformational equilibria. The menthyl group, with its large isopropyl and methyl substituents, would introduce substantial steric hindrance. This would likely alter the rotational barrier around the O-C(O) bond and could favor conformations that minimize steric clash between the menthyl group and the chloroacetyl moiety. Such conformational locking is a key principle in the design of chiral auxiliaries, where a fixed orientation of the chiral group relative to the reactive center is necessary to ensure high stereoselectivity. beilstein-journals.org Computational studies focusing on menthyl esters have indeed used conformational calculations to analyze and confirm molecular configurations. beilstein-journals.orgnih.gov
Table 1: Structural Parameters for the Major (Gauche) Conformer of Methyl Chloroacetate This data is for methyl chloroacetate and serves as a proxy for the chloroacetate moiety in this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| r(C-Cl) | 1.782(4) | ∠C-C-Cl | 110.0(6) |
| r(C=O) | 1.213(4) | ∠C-C=O | 124.7(6) |
| r(CO-O) | 1.346(4) | ∠C-O-C | 115.9(8) |
| r(CO-CCl) | 1.502(9) | φ(Cl-C-C=O) | 111(2) |
Source: Adapted from Aarset, K., et al. (2010). oslomet.no
Reaction Kinetics and Thermodynamic Studies of this compound Reactions
Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. For this compound, these studies are essential for understanding its reactivity profile, particularly in comparison to simpler, non-chiral esters.
While specific kinetic data for this compound is sparse, studies on related chloroacetate esters offer valuable benchmarks. For instance, the esterification of chloroacetic acid with various alcohols has been investigated to determine reaction kinetics and thermodynamic parameters. researchgate.net The activation energy for the forward reaction of such esterifications has been determined to be around 44.0 kJ/mol. researchgate.net
The rate of reactions involving the chloroacetate group can also be studied. For example, the reaction of methyl chloroacetate with Cl atoms in the gas phase has a determined rate coefficient, which provides a baseline for the intrinsic reactivity of the chloroacetyl group. nih.gov
When the methyl group is replaced by the bulky menthyl group, several effects on reaction kinetics and thermodynamics can be anticipated:
Steric Hindrance: The menthyl group can sterically hinder the approach of reactants to the carbonyl carbon or the α-carbon. This would be expected to decrease the rate of nucleophilic attack at the carbonyl group compared to less hindered esters like methyl chloroacetate. The smaller size of the methoxide (B1231860) ion compared to larger alkoxides has been noted to facilitate easier attack on carbonyl carbons. researchgate.net
Transition State Stabilization: In asymmetric reactions, the primary role of the menthyl group is to control the stereochemical pathway. It does this by creating diastereomeric transition states with significantly different activation energies. The difference in these energy barriers dictates the stereoselectivity of the reaction.
Thermodynamics: Thermodynamic properties, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction, are also influenced by the structure of the ester. researchgate.net While the core reaction thermodynamics might be similar to simpler esters, the steric interactions introduced by the menthyl group can affect the relative stability of reactants, products, and intermediates. Experimental measurements for systems involving isopropyl chloroacetate have been used to derive thermodynamic models and calculate excess Gibbs energy. scielo.br
Table 2: Comparative Kinetic Data for Reactions of Chloroacetate Esters This table presents data for related compounds to infer the reactivity of the chloroacetate functional group.
| Reaction | Compound | Rate Coefficient / Parameter | Value |
| Esterification | Chloroacetic Acid + Methanol | Activation Energy (Ea+) | 38.83 kJ/mol |
| Oxidation | Methyl Esters | Generic C-O Bond Breaking Ea | ~43 kcal/mol (~180 kJ/mol) |
Source: Adapted from ACS Figshare (2024) and Dagaut, P., et al. (2008). nih.gov
Computational Modeling of Asymmetric Induction Mechanisms
Computational modeling is a powerful tool for understanding the mechanisms of asymmetric induction, where a chiral auxiliary, such as the menthyl group in this compound, directs the formation of a specific stereoisomer. The menthyl group creates a chiral environment that forces an incoming reagent to approach the reactive center from a specific face, leading to a diastereomeric excess of one product.
The mechanism of asymmetric induction by this compound in reactions, for example, at the α-carbon (the carbon bearing the chlorine atom), can be modeled by considering the following:
Conformational Analysis: The first step involves identifying the most stable ground-state conformation of the this compound-reagent complex. The bulky menthyl group restricts free rotation, leading to a few preferred conformations.
Transition State Search: For a given reaction, there are multiple possible transition states, each corresponding to a different stereochemical outcome. Computational methods are used to locate these transition state structures and calculate their energies. For instance, in an enolate alkylation reaction, the menthyl group would direct the approach of an electrophile to one of the two faces of the enolate.
Energy Profile: By calculating the relative energies of the diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. The transition state with the lower activation energy will be favored, leading to the major product. The predicted stereoselectivity can then be compared with experimental results.
A hypothetical model for a reaction involving the enolate of this compound would suggest that deprotonation of a preferred conformer leads to an enantiomerically enriched enolate with a specific three-dimensional arrangement. lookchem.com The subsequent reaction of this chiral enolate would proceed with retention of configuration, yielding a stereochemically defined product. Computational studies on other systems have shown that factors like steric and electrostatic repulsion of the chiral auxiliary are key determinants of stereoselectivity. semanticscholar.org
Density Functional Theory (DFT) Applications in Predicting Reactivity and Stereoselectivity
Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and reactivity of molecules, offering a good balance between accuracy and computational cost. rsc.org For this compound, DFT can be applied to predict both its intrinsic reactivity and the stereoselectivity it induces in asymmetric reactions.
Applications of DFT in this context include:
Optimizing Geometries: DFT is used to calculate the lowest-energy geometries of reactants, transition states, and products. This is crucial for accurately determining the energy barriers that control reaction rates and stereoselectivity.
Calculating Transition State Energies: DFT calculations are instrumental in locating and verifying transition states and computing their activation energies. The difference in activation energies between two diastereomeric transition states (ΔΔG‡) allows for the quantitative prediction of enantiomeric or diastereomeric ratios. Studies on other stereoselective reactions have successfully used DFT to rationalize the observed selectivity by identifying the preferred transition states. nih.gov
Analyzing Steric and Electronic Effects: DFT can elucidate the origin of stereoselectivity by analyzing the computed molecular structures. For example, it can quantify the steric repulsion between the bulky menthyl group and the incoming reactant in a transition state. mdpi.com It can also model electrostatic interactions that may favor one transition state geometry over another. semanticscholar.org
Solvent Effects: The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), in DFT calculations can provide more accurate predictions, as the solvent can influence the relative energies of different species and transition states. semanticscholar.orgnih.gov
By applying DFT, researchers can build detailed models of reactions involving this compound. These models can explain experimentally observed stereoselectivities, predict the outcomes of new reactions, and guide the design of more effective chiral auxiliaries for asymmetric synthesis. nih.govmdpi.com
Emerging Research Directions and Potentials for Menthyl 2 Chloroacetate
Innovative Catalyst Development for Stereoselective Synthesis
The stereoselective synthesis of compounds using Menthyl 2-chloroacetate or its precursors heavily relies on the directing influence of the menthyl group, which acts as a chiral auxiliary. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org Research in this area focuses on developing efficient catalytic systems that work in concert with the auxiliary to achieve high levels of diastereoselectivity.
The primary synthetic step often involves the esterification of a prochiral or racemic carboxylic acid with L-(−)-menthol. nih.govbeilstein-archives.org Innovations in this area include the use of specific mediating agents to facilitate this reaction. For instance, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in a process known as the Shiina esterification, has been effectively used to mediate the formation of diastereomeric menthyl esters from a racemic carboxylic acid intermediate. nih.govbeilstein-journals.org This allows for the subsequent separation of the diastereomers.
The evolution of catalyst design is moving from stoichiometric chiral auxiliaries toward catalytic asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically pure product. researchgate.netresearchgate.net Inspired by processes like the Takasago synthesis of (-)-menthol, which employs a chiral ruthenium-BINAP catalyst for asymmetric isomerization, researchers are exploring catalytic methods that could be applied to reactions involving this compound precursors. d-nb.info The goal is to enhance efficiency by minimizing waste and simplifying purification processes.
Table 1: Catalysts and Reagents in Stereoselective Synthesis Involving Menthyl and Other Chiral Auxiliaries
| Catalyst/Reagent | Reaction Type | Role | Diastereomeric Ratio/Excess (d.r. or e.e.) | Reference |
|---|---|---|---|---|
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Esterification | Mediates formation of diastereomeric menthyl esters. | Allows for separation of diastereomers. | nih.govbeilstein-archives.org |
| Tin(IV) chloride | Ene Reaction | Lewis acid catalyst promoting stereoselectivity. | 10:1 d.r. (with trans-2-phenylcyclohexanol auxiliary) | wikipedia.org |
| Magnesium Bromide (MgBr₂) | Aldol (B89426) Reaction | Lewis acid catalyst for anti-aldol products. | High diastereoselectivity | societechimiquedefrance.fr |
Exploration of New Synthetic Pathways Leveraging the Menthyl Moiety
The menthyl moiety is a cornerstone of the "chiral pool," providing a readily available, enantiomerically pure starting material for complex syntheses. researchgate.net Its primary application is as a chiral auxiliary to guide stereoselective transformations. New synthetic pathways are continuously being developed that leverage the predictable stereochemical control exerted by the menthyl group.
A fundamental strategy involves the esterification of a racemic acid with optically pure menthol (B31143), such as L-(−)-menthol. nih.govbeilstein-archives.org This converts the mixture of enantiomers into a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated using standard techniques like silica (B1680970) gel column chromatography. nih.gov Once separated, the desired diastereomer is carried forward, and the menthyl auxiliary can be cleaved and recovered for reuse. wikipedia.org
This classic approach is being applied to the synthesis of novel, complex molecules. For instance, it has been successfully used in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. nih.govbeilstein-archives.orgbeilstein-journals.org In this pathway, a racemic carboxylic acid intermediate is esterified with L-(−)-menthol, the resulting diastereomeric menthyl esters are separated, and then the pure stereoisomer undergoes further transformations, such as ring-closing metathesis (RCM), to build the final heterocyclic structure. nih.gov
The stereodirecting power of the menthyl group stems from its conformationally rigid cyclohexane (B81311) ring and its bulky isopropyl group, which effectively shields one face of the reactive center it is attached to, forcing reagents to approach from the less hindered face. researchgate.net This principle is exploited in a variety of asymmetric reactions, including:
Alkylation Reactions : Enolates derived from menthyl esters can be alkylated with high diastereoselectivity.
Diels-Alder Reactions : Menthyl acrylate (B77674) derivatives undergo cycloaddition reactions where the menthyl group directs the facial selectivity. harvard.edu
Aldol Reactions : Titanium enolates of chiral chloroacetate (B1199739) esters have been used in highly diastereoselective aldol reactions. nih.gov
Researchers are also exploring derivatives of menthol, such as 8-phenylmenthol, which can offer even greater stereocontrol. The phenyl group in 8-phenylmenthol can participate in favorable π-stacking interactions in the transition state, leading to enhanced facial discrimination and higher diastereoselectivity compared to menthol itself. researchgate.netharvard.edu
Table 2: Key Steps in Synthetic Pathways Using the Menthyl Moiety
| Step | Description | Purpose |
|---|---|---|
| Esterification | A prochiral or racemic substrate (e.g., a carboxylic acid) is reacted with L-(−)-menthol. | Formation of diastereomers. |
| Separation | The mixture of diastereomers is separated using chromatography (e.g., HPLC or column chromatography). | Isolation of a single, pure stereoisomer. |
| Stereoselective Reaction | The isolated diastereomer undergoes a chemical transformation (e.g., alkylation, cycloaddition). | The menthyl group directs the stereochemistry of the newly formed chiral center(s). |
| Auxiliary Cleavage | The menthyl group is removed from the product, often through hydrolysis or reduction. | To yield the final enantiomerically pure product and allow for recovery of the menthol auxiliary. |
Design of Advanced Materials Incorporating this compound Derivatives for Chiral Applications
The inherent chirality of the menthyl group makes this compound and its derivatives attractive building blocks for the creation of advanced materials with chiral properties. These materials can interact differently with left- and right-handed forms of other molecules, making them suitable for applications in chiral recognition, separation, and optics.
Chiral Liquid Crystals: One promising area is the development of chiral liquid crystals (LCs). Menthyl-containing compounds can act as "chiral dopants." When added to a non-chiral (nematic) liquid crystal phase, they can induce a helical twist, resulting in a chiral nematic (or cholesteric) phase. researchgate.net These materials are characterized by their ability to selectively reflect circularly polarized light of a specific wavelength, a property that can be tuned by changing the concentration of the chiral dopant. A chiral-photochromic dopant containing a menthyl fragment has been synthesized, which allows for the twisting of the cholesteric helix to be controlled by light. researchgate.net
Chiral Polymers: Incorporating the menthyl moiety into polymer structures is another key research direction. This can be achieved by polymerizing monomers derived from menthol or related terpenes. For example, sustainable and chiral polyamides have been synthesized from a lactam derived from l-menthone (a ketone analog of menthol). nih.gov These bio-based polymers exhibit high melting temperatures and a remarkable degree of crystallinity, properties imparted by the rigid and stereoregular structure of the terpene-derived monomer. nih.gov Derivatives of this compound could be used to synthesize polyacrylates or other polymers with chiral side chains, which could function as:
Chiral Stationary Phases for chromatographic separation of enantiomers.
Asymmetric Catalysts where the polymer backbone provides a scaffold for chiral active sites.
Chiral Sensors that exhibit a detectable response upon binding to a specific enantiomer.
The design principle involves attaching the menthyl derivative to a polymerizable group (like an acrylate) or using it to create a chiral monomer that can then be polymerized. The resulting macromolecular structure inherits the chirality of the menthyl unit, leading to materials with unique optical and recognition properties.
Table 3: Applications of Advanced Materials from Menthyl Derivatives
| Material Type | Derivative/Monomer | Chiral Application | Potential Function |
|---|---|---|---|
| Chiral Liquid Crystal | Menthyl-containing azo-dopant | Optical Materials | Selective reflection of light, optical switches. |
| Chiral Polyamide | Menthone-derived lactam | High-performance sustainable plastics | Structural materials with high thermal stability. |
Environmental Fate and Degradation Studies of this compound in Specific Chemical Contexts
Understanding the environmental fate of this compound is crucial for assessing its ecological impact. The degradation of this compound in the environment is expected to be governed by the chemical properties of its two main components: the ester linkage and the chloroacetate and menthyl moieties.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond. nih.gov This process can be catalyzed by acids or bases and would break the molecule down into l-menthol (B7771125) and chloroacetic acid. env.go.jp While hydrolysis of many esters in neutral environmental waters can be slow, the conditions in certain environments, such as landfills, can promote this degradation pathway. nih.govresearchgate.net
Biodegradation: Biodegradation is expected to be a primary pathway for the environmental degradation of this compound. researchgate.netnih.gov Both of its hydrolysis products are known to be biodegradable.
Menthol: As a naturally occurring terpene alcohol, menthol is readily biodegradable in both aerobic and anaerobic environments. wikipedia.org
Chloroacetic Acid: Chloroacetic acid and its simple esters are also known to be biodegradable. nih.govnih.gov Studies on methyl chloroacetate indicate that biodegradation is an important fate process in soil and water. nih.gov
Other Environmental Fate Processes:
Volatilization: Based on data for related short-chain esters like methyl chloroacetate, this compound may be expected to volatilize from water surfaces, with the rate depending on its vapor pressure and Henry's Law constant. nih.gov
Bioaccumulation: The potential for bioaccumulation is generally low for compounds that are readily biodegradable. basf.com Simple esters like ethyl chloroacetate are expected to have low bioaccumulation based on their physicochemical properties. env.go.jp
Aquatic Toxicity: Chloroacetate compounds can be toxic to aquatic organisms, which is an important consideration in assessing environmental risk. highmountainco.comnoaa.gov
Table 4: Environmental Fate Profile of this compound
| Process | Description | Expected Outcome | Influencing Factors |
|---|---|---|---|
| Hydrolysis | Cleavage of the ester bond by water. | Formation of l-menthol and chloroacetic acid. | pH, temperature, presence of catalysts. |
| Biodegradation | Microbial breakdown of the molecule. | Ultimate conversion to CO₂, H₂O, and/or CH₄. | Presence of adapted microorganisms, oxygen levels. |
| Volatilization | Evaporation from water to the atmosphere. | Transport from aquatic to atmospheric compartments. | Vapor pressure, water solubility. |
| Bioaccumulation | Accumulation in living organisms. | Expected to be low. | Rate of biodegradation and excretion. |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling menthyl 2-chloroacetate in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) inspected prior to use, and follow proper glove removal techniques to avoid skin contact . Full-body protective suits and respiratory equipment should be employed depending on exposure levels. Contaminated gloves must be disposed of according to laboratory waste management protocols .
Q. What are the key physicochemical properties of this compound that influence its reactivity in synthetic pathways?
- Methodological Answer : The compound’s reactivity is influenced by its ester group and chloroacetate moiety, which participate in nucleophilic substitutions. Molecular weight, polarity, and steric effects from the menthyl group can impact reaction kinetics. Refer to analogous chloroacetate esters (e.g., ethyl chloroacetate, CAS 105-39-5) for solubility and stability data .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and enantiomeric purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on cyclopropane ester syntheses. For example, advanced cyclopropylideneacetate synthesis methods involve controlled halogenation and stereoselective esterification, as seen in methyl 2-chloro-2-cyclopropylideneacetate protocols . Purification via column chromatography or recrystallization can enhance enantiomeric purity.
Q. What analytical techniques are most effective for resolving the stereochemistry of this compound?
- Methodological Answer : Use -, -, and -NMR to analyze diastereomers and enantiomers, as demonstrated in studies of menthyl-substituted phosphorus compounds. Chiral chromatography (e.g., HPLC with chiral stationary phases) can further separate enantiomers .
Q. How does the menthyl group affect enzymatic interactions, such as with hydrolytic dehalogenases?
- Methodological Answer : The bulky menthyl group may sterically hinder enzyme active sites. Kinetic assays (e.g., monitoring chloride release via ion chromatography) can quantify degradation rates. Compare data to 2-chloroacetate dehalogenases (e.g., Rsc1362) to assess substrate specificity .
Q. What computational models predict the environmental persistence or degradation pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) to simulate hydrolysis mechanisms. Environmental fate models can integrate log (octanol-water partition coefficient) and biodegradation data from analogous chloroacetates to estimate half-lives in soil or water .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for chloroacetate derivatives?
- Methodological Answer : Cross-reference toxicity studies with standardized assays (e.g., OECD guidelines) and validate using in vitro models (e.g., hepatocyte viability tests). Note that some safety data sheets lack full toxicological profiles, requiring independent verification .
Experimental Design Considerations
Q. What strategies mitigate side reactions during esterification of this compound?
- Methodological Answer : Use anhydrous conditions to prevent hydrolysis. Additives like molecular sieves or bases (e.g., triethylamine) can sequester HCl byproducts. Monitor reaction progress via FT-IR or -NMR to detect intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
